molecular formula C8H9NO3 B1296107 1-(3-Nitrophenyl)ethanol CAS No. 5400-78-2

1-(3-Nitrophenyl)ethanol

Cat. No. B1296107
CAS RN: 5400-78-2
M. Wt: 167.16 g/mol
InChI Key: FRPQAVXDUWMFCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitro compounds has been explored in the provided papers. For instance, an efficient synthesis method for 3-nitro-N-aryl/alkylthiophen-2-amines was developed, which involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol . This method is notable for creating two C–C bonds in a single operation, which could be relevant for the synthesis of 1-(3-Nitrophenyl)ethanol if similar intermediates or conditions are applicable.

Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)ethanol would consist of a benzene ring substituted with a nitro group at the 3-position and an ethanol chain at the 1-position. The presence of the nitro group would influence the electronic distribution in the molecule, potentially affecting its reactivity. The papers do not directly analyze the molecular structure of 1-(3-Nitrophenyl)ethanol, but the synthesis of similar nitro compounds suggests that the nitro group is a key functional group in these molecules .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1-(3-Nitrophenyl)ethanol. However, the promoting effect of ethanol in the synthesis of N-(2-methylphenyl) hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system is discussed . This indicates that ethanol can play a significant role in the selectivity and efficiency of reactions involving nitro compounds. It is reasonable to infer that ethanol could similarly affect the chemical reactions of 1-(3-Nitrophenyl)ethanol, although specific reactions are not described.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrophenyl)ethanol are not directly reported in the papers. However, the presence of both a nitro group and a hydroxyl group in the molecule would suggest that it has polar characteristics, which would influence its solubility and reactivity. The use of ethanol as a solvent or as a reactant in the synthesis of nitro compounds indicates that 1-(3-Nitrophenyl)ethanol might also be soluble in alcohols and could participate in reactions where ethanol is a component .

Safety And Hazards

Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors of 1-(3-Nitrophenyl)ethanol . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304679
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)ethanol

CAS RN

5400-78-2
Record name α-Methyl-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5400-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5400-78-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-nitrophenylacetic acid was added to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of THF, and the mixture was stirred at 25° C. for 3 hr. The solution was then acidified with HCl in methanol, followed by evaporation of the solvent. The product 3-nitrophenylethanol (IV, A=H) was partitioned between diethyl ether (Et2O) and aqueous sodium carbonate, and the Et2O layer dried over sodium sulfate. Evaporation of the Et2O afforded 34.8 g of 3-nitrophenylethanol (IV, A=H) as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone are suspended in 270 ml of methanol, and 6.1 g (160 mmol) of sodium borohydride are added in portions with ice cooling. The reaction mixture is subsequently stirred for a further 3 h without cooling, diluted with 300 ml of dichloromethane and washed with 3×200 ml of water. The organic phase is dried over sodium sulfate and evaporated to dryness.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
D Tokoshima, K Hanaya, M Shoji, T Sugai - Journal of Molecular Catalysis …, 2013 - Elsevier
The incubated whole-cell biocatalyst of Pichia minuta JCM 3622 reduced 2-chloro-1-(3-nitrophenyl)ethanone to provide (R)-2-chloro-1-(3-nitrophenyl)ethanol with 99.2% ee in 87% …
Number of citations: 14 www.sciencedirect.com
AL Shultsev - Russian Journal of General Chemistry, 2013 - Springer
The interaction of D,L-1-(4-nitrophenyl)ethanol with SOCl 2 and P 4 O 10 has been studied. In the reaction of D,L-1-(4-nitrophenyl)ethanol with SOCl 2 a mixture of 1-(4-nitrophenyl)-1-…
Number of citations: 5 link.springer.com
MK Saini, R Gupta, S Parbhakar, S Singh, F Hussain - RSC advances, 2014 - pubs.rsc.org
A series of water soluble lanthano-phosphotungstate K11[Ln(PW11O39)2]·xH2O [Ln = Pr(III), Nd(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III) and Yb(III)] catalysts were …
Number of citations: 31 pubs.rsc.org
EC Constable, G Zhang, CE Housecroft… - New Journal of …, 2009 - pubs.rsc.org
Catalysts for the asymmetric Henry reaction involving 1,6-bis(3-ethoxy-2-hydroxyphenyl)-(3S,4S)-(−)-diphenyl-2,5-diazahexane (H22) and copper salts have been investigated. …
Number of citations: 44 pubs.rsc.org
MF Decarlini, ML Aimar, AM Vázquez, S Vero… - Biocatalysis and …, 2017 - Elsevier
Twenty strains of fungi isolated from food samples were screened for the asymmetric reduction of acetophenone. A dimorphic fungus denominated initially as GZ1 and isolated from a …
Number of citations: 18 www.sciencedirect.com
M Roche, C Lacroix, O Khoumeri, D Franco… - European journal of …, 2014 - Elsevier
Human rhinoviruses are a common cause of respiratory infections, and thus constitute an important target for medicinal chemistry. Still, no drug has been approved for clinical use. We …
Number of citations: 19 www.sciencedirect.com
C Pettersson, E Heldin… - Journal of …, 1990 - academic.oup.com
Enantiomeric amines and aminoalcohols are separated by reversed-phase ion-pair partition chromatography with hexanesulfonate or hexafluorophosphate as counterion in the …
Number of citations: 15 academic.oup.com
H Lin, YZ Chen, XY Xu, SW Xia, LX Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
In our effort to screen for strains producing carbonyl reductases with high activity and enantioselectivity, Saccharomyces cerevisiaeCGMCC 2.396 was found to be able to catalyze the …
Number of citations: 45 www.sciencedirect.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
E Busto, V Gotor-Fernandez… - Organic Process Research …, 2011 - ACS Publications
A high efficient and environmentally friendly procedure for the production of aromatic and heteroaromatic β-nitroalcohols has been developed. This synthetic approach involves the …
Number of citations: 66 pubs.acs.org

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